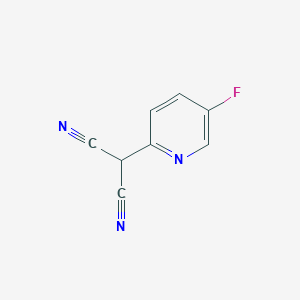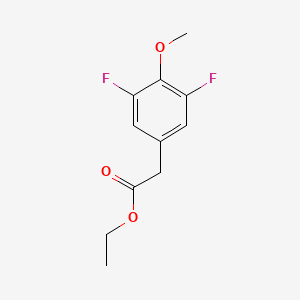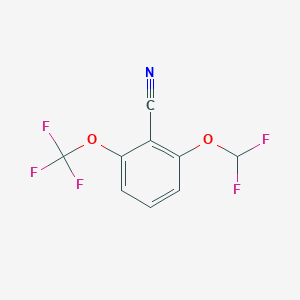
3',5'-Difluoro-2'-nitrophenacyl bromide
Vue d'ensemble
Description
3',5'-Difluoro-2'-nitrophenacyl bromide (DFNPB) is a brominated nitrophenacyl compound that is widely used in a variety of scientific research applications. It is a versatile molecule that can be used in synthesis, biochemistry, and physiological studies. DFNPB has been used in various research applications, including drug discovery, drug metabolism, and cellular signaling. It is also used in the production of pharmaceuticals and other compounds. DFNPB is a useful tool for researchers due to its versatility and its ability to be used in a variety of scientific research applications.
Applications De Recherche Scientifique
3',5'-Difluoro-2'-nitrophenacyl bromide is a versatile molecule that can be used for a variety of scientific research applications. It has been used in drug discovery, drug metabolism, and cellular signaling studies. It has also been used in the production of pharmaceuticals and other compounds. This compound has also been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs on the body, as well as to study the effects of various compounds on cellular processes. This compound has also been used to study the effects of various compounds on the immune system.
Mécanisme D'action
3',5'-Difluoro-2'-nitrophenacyl bromide is a brominated nitrophenacyl compound that acts as a substrate for various enzymes. It is a potent inhibitor of many enzymes, including cytochrome P450 enzymes and monoamine oxidase enzymes. It is also a substrate for various kinases, such as protein kinase A and protein kinase C. This compound is able to interact with various proteins and enzymes, and this interaction is thought to be involved in its mechanism of action.
Biochemical and Physiological Effects
This compound has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. This compound has also been shown to inhibit the activity of various kinases, such as protein kinase A and protein kinase C.
Avantages Et Limitations Des Expériences En Laboratoire
3',5'-Difluoro-2'-nitrophenacyl bromide is a versatile molecule that can be used in a variety of scientific research applications. It has a wide range of advantages and limitations for lab experiments. One advantage of using this compound is that it is a potent inhibitor of many enzymes, including cytochrome P450 enzymes and monoamine oxidase enzymes. This makes it a useful tool for studying the effects of drugs on the body, as well as for studying the effects of various compounds on cellular processes. Another advantage is that it can be used in a variety of biochemical and physiological studies. However, one limitation of using this compound is that it is not soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a variety of potential future directions for research involving 3',5'-Difluoro-2'-nitrophenacyl bromide. One potential direction is to further investigate its effects on various biochemical and physiological processes. Another potential direction is to study its effects on drug metabolism and cellular signaling. Additionally, further research could be conducted to explore the potential applications of this compound in drug discovery and production. Finally, research could be conducted to explore the potential applications of this compound in the treatment of various diseases and disorders.
Propriétés
IUPAC Name |
2-bromo-1-(3,5-difluoro-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-7(13)5-1-4(10)2-6(11)8(5)12(14)15/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLAKEDSVMZWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















